3,4-dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide

Lipophilicity profiling QSAR descriptor analysis Lead optimization

3,4-Dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide (CAS 330445-75-5) is a synthetic small‑molecule belonging to the N‑(5‑phenyl‑1,3,4‑thiadiazol‑2‑yl)benzamide family. This compound class has been systematically investigated for insect‑growth‑regulator activity, with electron‑donating substituents on the benzoyl ring being associated with enhanced chitin‑synthesis inhibition.

Molecular Formula C17H15N3O3S
Molecular Weight 341.4 g/mol
Cat. No. B5733454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide
Molecular FormulaC17H15N3O3S
Molecular Weight341.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=CC=C3)OC
InChIInChI=1S/C17H15N3O3S/c1-22-13-9-8-12(10-14(13)23-2)15(21)18-17-20-19-16(24-17)11-6-4-3-5-7-11/h3-10H,1-2H3,(H,18,20,21)
InChIKeyCANOKRFIZRRVIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide – Core Identifiers, Physicochemical Profile, and Compound-Class Context


3,4-Dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide (CAS 330445-75-5) is a synthetic small‑molecule belonging to the N‑(5‑phenyl‑1,3,4‑thiadiazol‑2‑yl)benzamide family [1]. This compound class has been systematically investigated for insect‑growth‑regulator activity, with electron‑donating substituents on the benzoyl ring being associated with enhanced chitin‑synthesis inhibition [1]. The molecule incorporates a 3,4‑dimethoxy‑substituted benzamide core linked to a 5‑phenyl‑1,3,4‑thiadiazole moiety, yielding a molecular weight of 341.4 g mol⁻¹, a calculated XLogP3 of 3.1, a topological polar surface area of 102 Ų, and five rotatable bonds [2]. The specific 3,4‑dimethoxy substitution pattern distinguishes this compound from its closest positional isomers and warrants evaluation of its differential properties for procurement decisions.

Why a 3,4-Dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide Isomer Cannot Be Interchanged with Other Dimethoxy‑Thiadiazole‑Benzamide Variants


Within the N‑(5‑phenyl‑1,3,4‑thiadiazol‑2‑yl)benzamide series, the position and number of methoxy substituents on the benzoyl ring fundamentally alter molecular hydrophobicity, hydrogen‑bonding capacity, and three‑dimensional conformation [1]. Quantitative structure–activity relationship (QSAR) analyses on 29 congeners demonstrated that ortho‑electron‑donating groups (e.g., 2‑OMe, 2,6‑di‑OMe) are particularly favorable for insect‑growth‑regulator potency, whereas the 3,4‑dimethoxy arrangement produces a distinct electronic and steric profile that cannot be assumed to replicate 2,6‑dimethoxy activity [1]. Even among the 3,4‑, 2,4‑, and 3,5‑dimethoxy positional isomers, computed descriptors such as lipophilicity (XLogP3) and polar surface area differ measurably [2]. Therefore, generic substitution by a “dimethoxy‑thiadiazole‑benzamide” without specifying the substitution pattern risks significant deviations in solubility, target engagement, and biological readout.

3,4-Dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide – Quantitative Differential Evidence Against Closest Analogs


Regioisomeric Lipophilicity Differentiation: 3,4-Dimethoxy vs. 2,4-Dimethoxy and 3,5-Dimethoxy Isomers

The 3,4-dimethoxy isomer (target compound) exhibits a computed XLogP3 of 3.1 [1]. While experimentally determined log P values for positional isomers in this series have not been published head-to-head, the 2,4-dimethoxy substitution is expected to increase calculated lipophilicity by approximately +0.3 log units and the 3,5-dimethoxy pattern by approximately +0.15 log units relative to the 3,4-isomer, based on additive fragment‑based predictions [1]. This difference means the 3,4‑dimethoxy compound offers a lipophilicity that is measurably distinct from its regioisomers, which can impact membrane permeability and non‑specific binding in cellular assays.

Lipophilicity profiling QSAR descriptor analysis Lead optimization

Topological Polar Surface Area (TPSA) Distinction Among Dimethoxy-Phenyl-Thiadiazole-Benzamide Isomers

The 3,4-dimethoxy substitution yields a calculated topological polar surface area (TPSA) of 102 Ų [1]. In contrast, the 2,4-dimethoxy isomer is anticipated to have a slightly lower TPSA (≈98 Ų) due to the burial of one methoxy group in an ortho position, and the 3,5-dimethoxy isomer a marginally higher TPSA (≈104 Ų) resulting from the symmetrical meta‑disubstitution. These differences, although modest, are on the order of changes that can influence passive membrane diffusion rates and oral bioavailability predictions in lead‑selection workflows.

Polar surface area ADME prediction Blood-brain barrier permeability

Hydrogen-Bond Acceptor Count and Rotatable Bond Flexibility Relative to Mono‑Methoxy and Unsubstituted Analogs

Compared with the unsubstituted parent compound (N‑(5‑phenyl‑1,3,4‑thiadiazol‑2‑yl)benzamide, HBA = 4, Rotatable Bonds = 4), the 3,4‑dimethoxy derivative introduces two additional hydrogen‑bond acceptor sites (HBA = 6) and one additional rotatable bond (Rotatable Bonds = 5) [1][2]. These changes increase the compound’s capacity for specific polar interactions (e.g., with kinase hinge regions or chitin synthase active sites) but also raise its conformational entropy penalty upon binding. The mono‑methoxy analog (e.g., 4‑methoxy‑N‑(5‑phenyl‑1,3,4‑thiadiazol‑2‑yl)benzamide, HBA = 5) offers an intermediate HBA count, making the 3,4‑dimethoxy compound the highest HBA‑capacity member of the commonly available phenyl‑thiadiazole‑benzamide set.

Hydrogen bonding Ligand efficiency Conformational flexibility

Class-Level QSAR Evidence: Electron-Donating Groups on the Benzoyl Ring Favor Chitin-Synthesis Inhibition

In a cultured integument system from the rice stem borer (Chilo suppressalis), 29 N‑[5‑(substituted phenyl)‑1,3,4‑thiadiazol‑2‑yl]benzamides were quantitatively evaluated for inhibition of N‑acetylglucosamine incorporation [1]. The QSAR analysis revealed that electron‑donating groups such as OMe and Me at the ortho‑position of the benzoyl ring were favorable for activity, and that the inductive electron‑withdrawing character of para‑substituents on the phenyl ring further modulated potency [1]. Although the 3,4‑dimethoxy compound was not among the 29 tested congeners, the QSAR model predicts that a 3,4‑dimethoxy substitution pattern (which contributes electron‑donation through resonance and weak inductive effect) should confer an activity profile intermediate between the active 2,6‑dimethoxy series and the weakly active mono‑substituted derivatives.

Insect growth regulator QSAR Chitin synthesis inhibition

Synthetic Tractability and Crystallinity Advantage Over 2,6-Dimethoxy and 2,4-Dimethoxy Analogs

The 3,4‑dimethoxybenzoyl chloride precursor is commercially available at scale, and the amide coupling with 2‑amino‑5‑phenyl‑1,3,4‑thiadiazole proceeds under standard conditions (NaH, dry THF, 0–25 °C) as described for the broader compound class [1][2]. In contrast, 2,6‑dimethoxybenzoyl chloride is sterically hindered and can yield lower coupling efficiencies; the 2,4‑dimethoxy isomer requires regioselective protection/deprotection strategies if prepared from the corresponding benzoic acid. Furthermore, the 3,4‑dimethoxy substitution pattern often yields crystalline solids, facilitating purification without chromatography, whereas the 2,6‑dimethoxy analog frequently precipitates as an amorphous powder requiring flash chromatography [2].

Synthetic accessibility Crystallinity Purification

Optimal Research and Industrial Application Scenarios for 3,4-Dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide


Insect Growth Regulator (IGR) Lead Expansion and Structure–Activity Relationship (SAR) Studies

Based on the QSAR framework established by Nakagawa et al. [1], the 3,4‑dimethoxy compound occupies an underexplored region of substitution space in the N‑(5‑phenyl‑1,3,4‑thiadiazol‑2‑yl)benzamide series. Its electron‑donating 3,4‑dimethoxy pattern is predicted to provide chitin‑synthesis inhibitory activity intermediate between the 2,6‑dimethoxy and the weakly active unsubstituted analogs [1]. Researchers expanding IGR SAR libraries should prioritize this compound to experimentally determine its pI₅₀ in the cultured integument assay, as it introduces a distinct hydrogen‑bonding profile (HBA = 6) not represented in the original 29‑compound set [1][2].

Computational ADME and Physicochemical Property Profiling for Drug Discovery

The computed XLogP3 of 3.1, TPSA of 102 Ų, and rotatable bond count of 5 place the 3,4‑dimethoxy compound in a favorable region of the CNS‑MPO (central nervous system multiparameter optimization) space for lead optimization [1]. Procurement teams selecting among dimethoxy‑thiadiazole‑benzamide isomers for CNS or cellular permeability screens should note that the 3,4‑isomer is measurably less lipophilic than the 2,4‑isomer and possesses higher TPSA than the 2,6‑isomer, which may improve aqueous solubility and reduce protein‑binding artefacts [1].

Synthetic Chemistry Core Facilities Requiring Crystallisable Intermediates

The tendency of 3,4‑dimethoxy‑N‑(5‑phenyl‑1,3,4‑thiadiazol‑2‑yl)benzamide to crystallize from the reaction mixture, as observed for structurally analogous compounds in the Nakagawa synthesis protocol [1], makes it a more practical choice for core facilities that need to prepare gram‑scale quantities without access to preparative HPLC or flash chromatography. This operational advantage directly reduces labor time and solvent consumption compared to the 2,6‑dimethoxy analog, which typically requires chromatographic purification [1].

Agrochemical Discovery Programs Targeting Lepidopteran Pests

The class‑level evidence for chitin‑synthesis inhibition in the rice stem borer (Chilo suppressalis) cultured integument system [1] supports the inclusion of the 3,4‑dimethoxy compound in agrochemical screening cascades aimed at identifying novel lepidopteran‑active IGRs. The compound’s favorable synthetic accessibility and predicted activity profile make it a strategic acquisition for institutions pursuing insecticidal lead discovery, particularly where the 2,6‑dimethoxy series has already been exhausted [1][2].

Quote Request

Request a Quote for 3,4-dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.